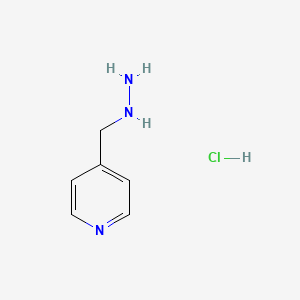

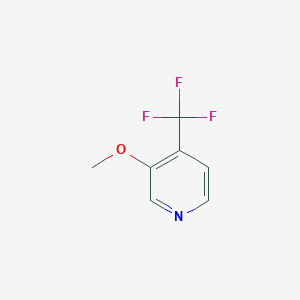

![molecular formula C13H17BrN6OS B1344432 2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071351-36-4](/img/structure/B1344432.png)

2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The research on 1,2,4-triazole derivatives has been a significant area of interest due to their potential to create substances with low toxicity and high activity. These derivatives, including 2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, are known for their high biological activity, making them valuable in the development of new drugs and other active compounds .

Synthesis Analysis

The synthesis of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides and their derivatives is achieved through the reaction of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides with various aldehydes and ketones in i-propanol with the addition of hydrochloric acid. This method has been effective in producing a range of derivatives with different substituents, indicating a versatile approach to synthesizing related compounds .

Molecular Structure Analysis

The structure of the synthesized compounds, including the derivatives of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides, has been established using modern physico-chemical analysis methods. Techniques such as elemental analysis and 1H-NMR spectroscopy have been employed to confirm the individuality and structure of these compounds. These methods ensure accurate identification and characterization of the synthesized molecules .

Chemical Reactions Analysis

The derivatives of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides can react with various organic and inorganic bases to form salts. This includes the interaction with organic bases like morpholine and methanamine, as well as inorganic bases such as aqueous ammonia and sodium hydroxide. The formation of these salts expands the chemical versatility and potential applications of these triazole derivatives .

Physical and Chemical Properties Analysis

The physical properties, such as melting points, of the synthesized derivatives have been determined using automatic devices like the OptiMelt Stanford Research Systems MPA100. Additionally, the chemical properties have been explored through chromatography-mass spectral studies using equipment like the Agilent 1260 Infinity HPLC with an equipped mass spectrometer Agilent 6120. These analyses contribute to a comprehensive understanding of the physical and chemical characteristics of the synthesized compounds, which is crucial for their potential application in various fields .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

Researchers have developed numerous derivatives of the core compound, focusing on their synthesis and evaluating their potential biological activities. A significant focus has been on assessing the antimicrobial, anticancer, and antioxidant properties of these derivatives. For instance, derivatives have been tested against human melanoma, breast cancer, pancreatic cancer cell lines, and various bacterial strains to determine their cytotoxic and antimicrobial efficacy (Šermukšnytė et al., 2022), (Bayrak et al., 2009). These studies highlight the compound's potential in contributing to the development of new therapeutic agents.

Antimicrobial and Antifungal Applications

Several studies have synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial and antifungal activities. These compounds show promise in addressing various microbial strains, indicating their potential as new antimicrobial agents. The focus on creating derivatives that exhibit significant activity against a range of microorganisms underlines the versatility and importance of the core compound in developing new pharmaceuticals (Demirbaş et al., 2009), (Sahin et al., 2012).

Future Directions

The future directions for this compound and similar compounds could involve further investigations to harness their optimum antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name |

2-[[5-[(4-bromoanilino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN6OS/c1-2-20-11(7-16-10-5-3-9(14)4-6-10)18-19-13(20)22-8-12(21)17-15/h3-6,16H,2,7-8,15H2,1H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGMKDCATCWNTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

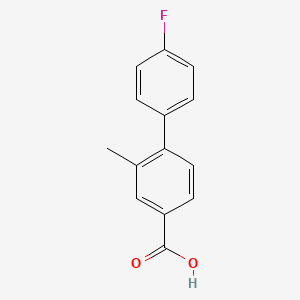

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)

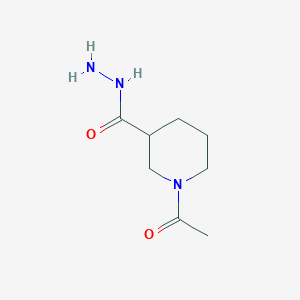

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)

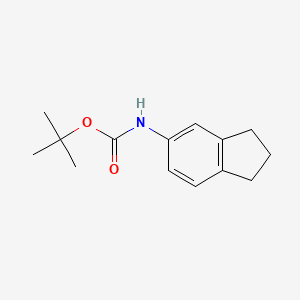

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)